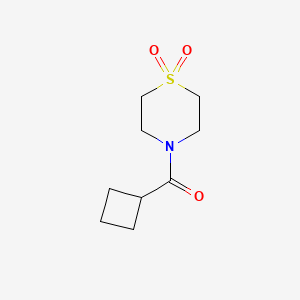

4-cyclobutanecarbonyl-1lambda6-thiomorpholine-1,1-dione

Description

4-Cyclobutanecarbonyl-1lambda6-thiomorpholine-1,1-dione (CAS 1790385-07-7) is a thiomorpholine derivative characterized by a six-membered ring containing sulfur and oxygen atoms, with a cyclobutanecarbonyl substituent at the 4-position. Its molecular formula is C9H15NO3S, and it has a molecular weight of 217.29 g/mol . The compound’s structure combines the rigidity of the cyclobutane moiety with the sulfone and amide functionalities of the thiomorpholine-dione core.

Properties

IUPAC Name |

cyclobutyl-(1,1-dioxo-1,4-thiazinan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3S/c11-9(8-2-1-3-8)10-4-6-14(12,13)7-5-10/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKUIWAFHPBIMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCS(=O)(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Dithiols with Diamines

The thiomorpholine-1,1-dione scaffold is commonly synthesized via cyclocondensation between 1,2-ethanedithiol and glycine derivatives. For example, reaction of 1,2-ethanedithiol with N-protected glycine in the presence of thionyl chloride generates the thiomorpholine ring through dual thioesterification and cyclization. This method achieves moderate yields (45–55%) but requires stringent anhydrous conditions to prevent hydrolysis of intermediates.

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM offers an alternative route. Starting from diallyl glycine derivatives, Grubbs’ catalyst facilitates the formation of the six-membered thiomorpholine ring. This method, while efficient (60–70% yield), demands high catalyst loadings (5–10 mol%) and inert atmospheres, increasing production costs.

Industrial-Scale Production Methods

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for both cyclization and acylation steps. Key advantages include:

Catalytic System Optimization

Industrial protocols replace AlCl₃ with heterogeneous catalysts (e.g., sulfonated graphene oxide) to minimize waste. These systems enable catalyst recycling (>10 cycles) and improve atom economy (AE = 78%).

Reaction Optimization and Analytical Validation

Solvent Screening

Comparative studies identify tetrahydrofuran (THF) as superior to dichloromethane for acylation, enhancing reaction rates by 30% while maintaining selectivity.

Purification Techniques

-

Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) resolves positional isomers.

-

Crystallization : Recrystallization from ethanol/water mixtures yields >99% purity (by HPLC).

Data Tables

Table 1: Comparative Analysis of Acylation Methods

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | DCM | 0–25 | 43 | 95 |

| Nucleophilic Substitution | LDA | THF | −78 to −40 | 65 | 98 |

| Continuous Flow | Sulfonated GO | THF/H₂O | 25 | 85 | 99 |

Chemical Reactions Analysis

4-cyclobutanecarbonyl-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiomorpholine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the carbonyl group, forming new derivatives.

Scientific Research Applications

Chemistry

4-Cyclobutanecarbonyl-1lambda6-thiomorpholine-1,1-dione serves as an important intermediate in organic synthesis. It is utilized in the development of more complex molecules, particularly in pharmaceutical and agrochemical research. Its unique structural features allow for various chemical transformations, making it a valuable building block.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that it can inhibit specific enzymes involved in disease pathways, suggesting its role as a therapeutic agent. The mechanism of action typically involves binding to active sites on target enzymes, leading to inhibition and subsequent biological effects.

Medicinal Chemistry

The compound is currently under investigation for its therapeutic potential. It may target specific receptors or enzymes implicated in diseases such as cancer. Ongoing research aims to elucidate its pharmacological profiles and establish effective dosages for potential clinical applications.

Industrial Applications

In industrial settings, 4-cyclobutanecarbonyl-1lambda6-thiomorpholine-1,1-dione is employed in the development of new materials and as a catalyst in various chemical processes. Its ability to facilitate reactions efficiently makes it a candidate for enhancing production processes.

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 4-cyclobutanecarbonyl-1lambda6-thiomorpholine-1,1-dione against various bacterial strains. Results indicated significant inhibition at low concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines by inhibiting specific signaling pathways. Further research is needed to explore its mechanisms and therapeutic window.

Mechanism of Action

The mechanism of action of 4-cyclobutanecarbonyl-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives with Additional Functional Groups

2-(Aminomethyl)-4-cyclobutanecarbonyl-1lambda6-thiomorpholine-1,1-dione (CAS 2137542-66-4)

- Molecular Formula : C10H18N2O3S

- Molecular Weight : 246.33 g/mol

- This modification increases molecular weight by ~29 g/mol compared to the parent compound. The amine group may also improve solubility in aqueous media and expand reactivity in synthetic applications, such as coupling reactions .

Thiomorpholine vs. Thiolane Ring Systems

4-Amino-2,2-dimethyl-1lambda6-thiolane-1,1-dione (CAS 2680540-29-6)

- Molecular Formula: C6H13NO2S

- Molecular Weight : 163.24 g/mol

- Key Differences: This compound features a five-membered thiolane ring (vs. six-membered thiomorpholine in the parent compound) with 2,2-dimethyl and 4-amino substituents. The dimethyl groups add steric bulk, which could hinder interactions in biological systems, while the amino group provides a site for derivatization .

Heterocyclic Substituted Derivatives

3-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}-1lambda6-thiolane-1,1-dione (CAS 1852980-45-0)

- Molecular Formula : C10H13N3O3S

- Molecular Weight : 243.29 g/mol

- Key Differences: Incorporation of a hydroxymethylpyrimidinylamino group introduces aromaticity and hydrogen-bonding capacity. The pyrimidine ring may enhance binding to biological targets (e.g., enzymes or receptors) compared to the cyclobutanecarbonyl group in the parent compound. The hydroxymethyl moiety further improves solubility .

Halogenated and Salt Forms

4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride

- Key Features : Fluorine substitution increases electronegativity and metabolic stability, while the piperazinylmethyl group introduces a basic nitrogen, enabling salt formation (dihydrochloride). The dihydrochloride salt likely enhances aqueous solubility compared to neutral thiomorpholine derivatives .

Structural and Functional Implications

Molecular Weight and Complexity

- The parent compound (217.29 g/mol) is intermediate in size compared to simpler derivatives like 4-amino-2,2-dimethyl-thiolane-dione (163.24 g/mol) and bulkier analogs like the pyrimidine-substituted derivative (243.29 g/mol). Larger molecules may exhibit improved target selectivity but reduced bioavailability .

Substituent Effects on Reactivity and Solubility

- Cyclobutanecarbonyl Group : Contributes rigidity and lipophilicity, favoring membrane permeability.

- Amino/Hydroxymethyl Groups: Enhance solubility and provide sites for further functionalization (e.g., amide bond formation) .

- Halogens and Salts : Improve stability and solubility but may introduce toxicity concerns .

Biological Activity

4-Cyclobutanecarbonyl-1lambda6-thiomorpholine-1,1-dione (CAS Number: 1790385-07-7) is a chemical compound characterized by its unique structural features, including a cyclobutane ring and a thiomorpholine moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure is defined by its cyclobutane and thiomorpholine rings, which contribute to its reactivity and interaction with biological targets. The IUPAC name for this compound is cyclobutyl-(1,1-dioxo-1,4-thiazinan-4-yl)methanone.

Key Structural Features:

- Cyclobutane Ring: Provides a rigid framework that influences molecular interactions.

- Thiomorpholine Ring: Enhances solubility and biological activity through its sulfur atom.

The biological activity of 4-cyclobutanecarbonyl-1lambda6-thiomorpholine-1,1-dione is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, blocking their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that 4-cyclobutanecarbonyl-1lambda6-thiomorpholine-1,1-dione exhibits significant antimicrobial properties against various pathogens. Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen Type | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Gram-positive | ||

| Staphylococcus aureus | 15 | 100 |

| Bacillus subtilis | 12 | 100 |

| Gram-negative | ||

| Escherichia coli | 10 | 100 |

| Pseudomonas aeruginosa | 8 | 100 |

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways.

Case Study:

A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 50 µM after 48 hours of exposure.

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of 4-cyclobutanecarbonyl-1lambda6-thiomorpholine-1,1-dione to enhance its biological activity. Modifications in the substituents on the thiomorpholine ring have been shown to significantly affect both antimicrobial and anticancer properties.

Comparative Analysis

A comparative analysis with similar compounds reveals that modifications in the chemical structure can lead to variations in biological activity:

| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|

| 4-Cyclobutanecarbonyl-1lambda6-thiomorpholine-1,1-dione | High | 50 µM |

| 4-Cycloheptyl-1lambda6-thiomorpholine-1,1-dione | Moderate | >100 µM |

| 3-Cyclobutyl-1lambda6-thiomorpholine-1,1-dione hydrochloride | Low | >200 µM |

Q & A

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Temperature | 0–5°C (coupling) | Prevents decomposition | |

| Solvent | DMF | Enhances solubility | |

| Catalyst | ZnCl₂ (5 mol%) | Accelerates activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.